molecular formula C6H4INO2 B2392367 2-Hydroxy-4-iodonicotinaldehyde CAS No. 726206-53-7

2-Hydroxy-4-iodonicotinaldehyde

Cat. No.: B2392367
CAS No.: 726206-53-7
M. Wt: 249.007
InChI Key: MSJYKVLQESELLY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodonicotinaldehyde is a chemical compound with the molecular formula C6H4INO2 It is a derivative of nicotinaldehyde, featuring both a hydroxyl group and an iodine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-iodonicotinaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-hydroxy-4-nitronicotinaldehyde, followed by reduction of the nitro group to an amino group, and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-iodonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-iodonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-iodonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-iodonicotinaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties .

Properties

IUPAC Name

4-iodo-2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJYKVLQESELLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Iodo-2-methoxynicotinaldehyde (25 g, 83 mmol, prepared according to WO95/29917) and sodium iodide (37.0 g, 249 mmol) were combined in MeCN (500 mL). Chlorotrimethylsilane (31.4 mL, 249 mmol) was added dropwise over 15 min. The reaction mixture was stirred at RT for 2 h and then concentrated under vacuum. The crude product was suspended in a mixture of EtOAc, water, and saturated aqueous NaHCO3, then filtered to give a dark brown solid. This solid was triturated with MeCN to yield 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (12 g, yield 50.5%) as a yellow solid. MS (ESI) m/z: 250.0 (M+H+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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37 g
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reactant
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31.4 mL
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reactant
Reaction Step Three
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Quantity
500 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-iodo-2-methoxynicotinaldehyde (25 g, 83 mmol) and sodium iodide (37.0 g, 249 mmol) in MeCN (500 mL) was treated drop-wise with chlorotrimethylsilane (31.4 mL, 249 mmol) over 15 minutes. The reaction mixture was stirred at RT for 2 h, then to dryness. The residue was suspended in EtOAc, water, and satd. NaHCO3, the solid collected via filtration, triturated with MeCN and dried to afford 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (12 g, 51%) as a yellow solid. MS (ESI) m/z: 250.0 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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